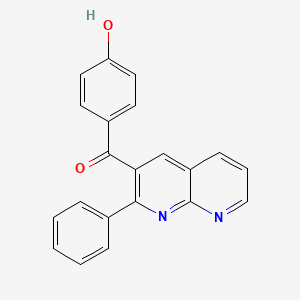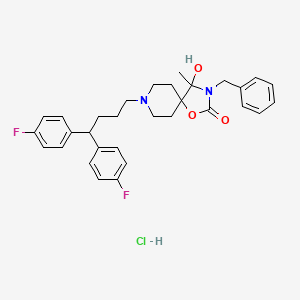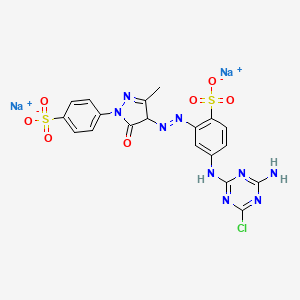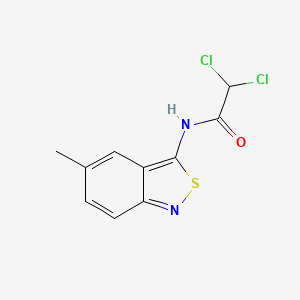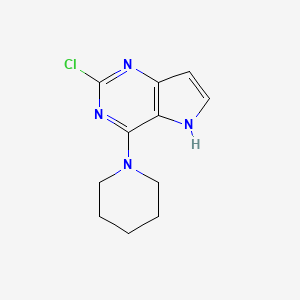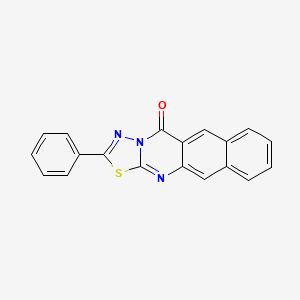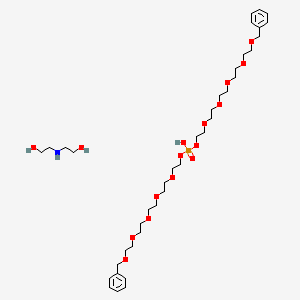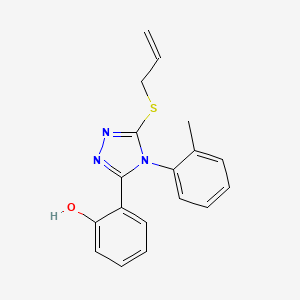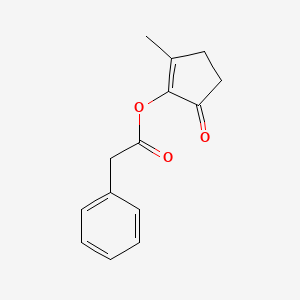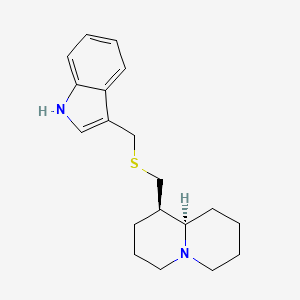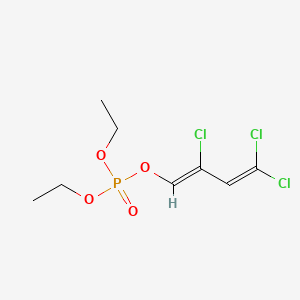
Diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate is a chemical compound with the molecular formula C8H12Cl3O4P and a molecular weight of 309.51 g/mol . It is known for its unique structure, which includes a phosphate group attached to a trichlorobutadiene moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate typically involves the reaction of diethyl phosphite with 2,4,4-trichlorobutadiene under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the compound for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichlorobutadiene moiety can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated phosphates and substituted derivatives, which have applications in different fields .
Aplicaciones Científicas De Investigación
Diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate is used in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphates.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The trichlorobutadiene moiety can interact with cellular membranes and proteins, affecting their function and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2,4-dichlorobuta-1,3-dienyl phosphate
- Diethyl 2,4,4-trichlorobutyl phosphate
- Diethyl 2,4,4-trichlorobut-2-enyl phosphate
Uniqueness
Diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate is unique due to its specific trichlorobutadiene structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specialized applications .
Propiedades
Número CAS |
67910-49-0 |
|---|---|
Fórmula molecular |
C8H12Cl3O4P |
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
diethyl [(1Z)-2,4,4-trichlorobuta-1,3-dienyl] phosphate |
InChI |
InChI=1S/C8H12Cl3O4P/c1-3-13-16(12,14-4-2)15-6-7(9)5-8(10)11/h5-6H,3-4H2,1-2H3/b7-6- |
Clave InChI |
OBOWFNLWGVYPDT-SREVYHEPSA-N |
SMILES isomérico |
CCOP(=O)(OCC)O/C=C(/C=C(Cl)Cl)\Cl |
SMILES canónico |
CCOP(=O)(OCC)OC=C(C=C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


